2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid
Overview
Description
Amino acids with a phenylsulfonyl group and a thiazole ring, like the one in your query, are often used in medicinal chemistry due to their diverse biological activities . They are part of a larger class of compounds known as sulfanilides .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with amino acids and other organic compounds . For instance, the synthesis of 2-aminothiazoles often involves the reaction of an alpha-amino acid with a thioamide .Molecular Structure Analysis
The molecular structure of these compounds typically includes a thiazole ring, an amino group, and a phenylsulfonyl group . The exact structure would depend on the specific compound and its substituents.Chemical Reactions Analysis
These compounds can participate in various chemical reactions. For example, they can undergo Suzuki–Miyaura cross-coupling, a widely-used reaction for forming carbon-carbon bonds .Physical And Chemical Properties Analysis
Amino acids generally have high melting points due to their ionic properties. Their solubility depends on factors like polarity, iso-electric point, the nature of the solvent, and temperature .Scientific Research Applications
Anticancer Activity
The 2-aminothiazole scaffold, which includes compounds like 2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid, is known for its potential in anticancer therapy. These compounds can interfere with various biological pathways that are crucial for cancer cell survival and proliferation. For instance, they may inhibit kinase enzymes or disrupt DNA replication processes, making them valuable in the development of new chemotherapeutic agents .
Antioxidant Properties
As antioxidants, 2-aminothiazole derivatives play a significant role in neutralizing free radicals and reactive oxygen species (ROS). This activity is essential in preventing oxidative stress, which can lead to cellular damage and is associated with numerous diseases, including neurodegenerative disorders .
Antimicrobial Effects
The structural versatility of 2-aminothiazole-based compounds allows them to act against a broad spectrum of microbial pathogens. They can function as inhibitors of bacterial cell wall synthesis or disrupt essential enzymes within the microbial cells, offering a pathway to new antibiotics .
Anti-inflammatory Uses
Inflammation is a biological response to harmful stimuli, and excessive inflammation can lead to chronic diseases. 2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid derivatives have shown promise in modulating inflammatory pathways, potentially leading to treatments for conditions like arthritis and asthma .
Drug Development
The unique chemical properties of 2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid make it a valuable scaffold in drug development. Its ability to bind with various biological targets allows for the creation of drugs with high specificity and efficacy for a range of therapeutic areas .
Chemical Research
In chemical research, this compound serves as a building block for synthesizing a wide array of thiazole derivatives. These derivatives are then used to study chemical reactions, interactions, and the development of new synthetic methodologies .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(benzenesulfonamido)-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4S2/c13-9(14)8-6-17-10(11-8)12-18(15,16)7-4-2-1-3-5-7/h1-6H,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZKHTLBYJROKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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